

Ipatasertib-NH2 Dihydrochloride as a PROTAC Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ipatasertib-NH2 dihydrochloride	
Cat. No.:	B12422494	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **Ipatasertib-NH2 dihydrochloride** as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the serine/threonine kinase AKT. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical pathways and workflows.

Introduction: Targeting AKT with PROTAC Technology

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making AKT a prime therapeutic target.[1] While traditional small-molecule inhibitors of AKT have been developed, they often face challenges such as acquired resistance and off-target effects.

PROTAC technology offers an alternative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]



Ipatasertib, a potent and selective ATP-competitive inhibitor of all three AKT isoforms, serves as an effective warhead for an AKT-targeting PROTAC.[4] Its derivative, **Ipatasertib-NH2 dihydrochloride**, provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC molecule. A notable example is the PROTAC INY-03-041, which links Ipatasertib to a ligand for the E3 ligase Cereblon (CRBN), lenalidomide, via a ten-hydrocarbon linker.[5]

Mechanism of Action

The mechanism of an Ipatasertib-based PROTAC, such as INY-03-041, involves several key steps:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to an AKT isoform and the CRBN E3 ligase, forming a ternary complex (AKT-PROTAC-CRBN).
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of AKT.
- Proteasomal Degradation: The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome.
- Recycling: The PROTAC is released after inducing ubiquitination and can then bind to another AKT molecule, acting catalytically to induce the degradation of multiple target proteins.[6]

This process leads to the sustained depletion of AKT protein levels, offering a more prolonged inhibition of downstream signaling compared to traditional inhibitors.[7]

Quantitative Data

The following tables summarize the key quantitative data for the Ipatasertib-based PROTAC, INY-03-041.



Compound	Target	IC50 (nM)
INY-03-041	AKT1	2.0
AKT2	6.8	
AKT3	3.5	_

Table 1: Biochemical Inhibition of AKT Isoforms by INY-03-041.[7]

Cancer Type	GR50 (nM)
Breast Cancer	229
Breast Cancer	-
Prostate Cancer	-
Breast Cancer	-
Breast Cancer	-
Breast Cancer	-
	Breast Cancer Breast Cancer Prostate Cancer Breast Cancer Breast Cancer

Table 2: Anti-proliferative
Effects of GDC-0068
(Ipatasertib) and INY-03-041 in
Various Cancer Cell Lines.
GR50 represents the
concentration at which the



of AKT by INY-03-041.

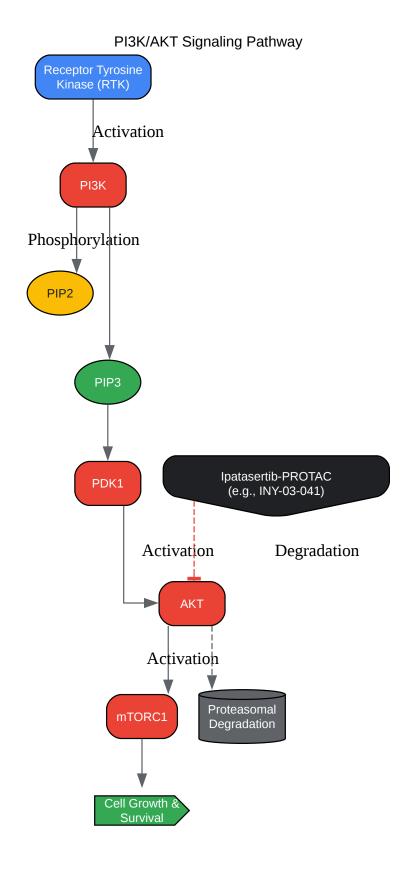
[7]

Cell Line	Compound	Concentratio n for Max Degradation	Time for Partial Degradation	Time for Max Degradation	Observation
MDA-MB-468	INY-03-041	100-250 nM	4 hours	24 hours	"Hook effect" observed at concentration s ≥ 500 nM. [7]
Table 3:					
Cellular					
Degradation					

Signaling Pathways and Experimental Workflows PI3K/AKT Signaling Pathway

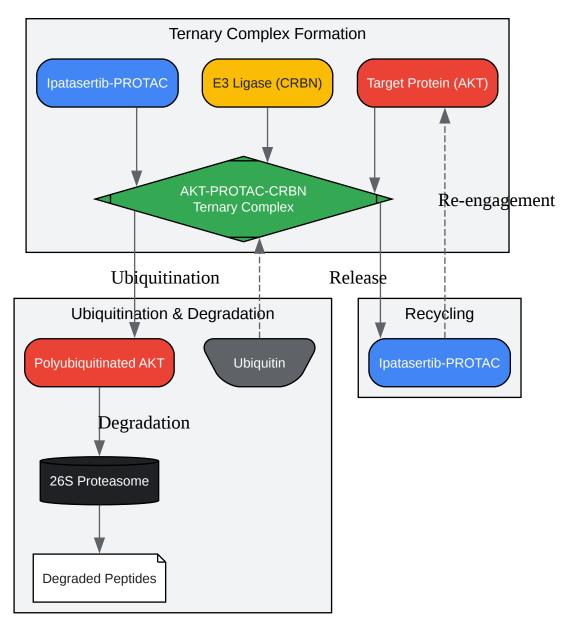
The diagram below illustrates the central role of AKT in the PI3K signaling cascade.



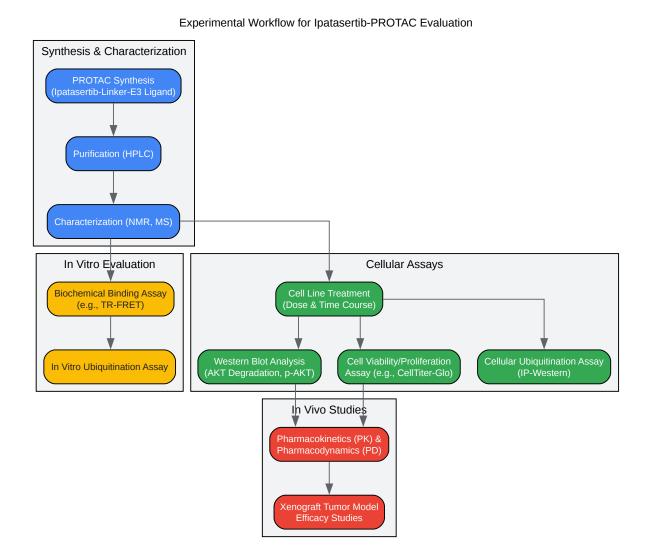




PROTAC Mechanism of Action







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [Ipatasertib-NH2 Dihydrochloride as a PROTAC Ligand: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422494#ipatasertib-nh2-dihydrochloride-as-a-protac-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com